molecular formula C26H23N5O2S2 B11281187 2,5-Dimethylphenyl {5-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL} sulfone

2,5-Dimethylphenyl {5-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL} sulfone

Cat. No.: B11281187
M. Wt: 501.6 g/mol
InChI Key: BTWDMVLHOWVBFV-UHFFFAOYSA-N
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Description

    2,5-Dimethylphenyl {5-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL} sulfone: is a complex organic compound with a unique structure.

  • It contains a thieno-triazolo-pyrimidine core, which combines fused heterocyclic rings.
  • The compound’s substituents include a 2,5-dimethylphenyl group and a 4-phenyl-3,6-dihydro-1(2H)-pyridinyl moiety.
  • Due to its intricate structure, it has attracted attention in both chemical research and practical applications.
  • Preparation Methods

      Synthetic Routes: One synthetic approach involves the condensation of appropriate precursors. For instance, the reaction of 2,5-dimethylphenylamine with 4-phenyl-3,6-dihydro-1(2H)-pyridine-2,5-dione followed by cyclization can yield the desired compound.

      Reaction Conditions: These reactions typically occur under mild conditions, using suitable solvents and catalysts.

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently through optimized processes.

  • Chemical Reactions Analysis

      Reactivity: The compound is likely to undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Oxidation may involve reagents like potassium permanganate or hydrogen peroxide. Reduction could utilize hydrazine or metal hydrides. Substitution reactions may occur with halogens or nucleophiles.

      Major Products: Depending on the specific reaction, products such as substituted derivatives or ring-opened forms may result.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel materials.

      Biology: Investigations into its interactions with biological macromolecules (e.g., proteins, DNA) are ongoing.

      Medicine: The compound’s pharmacological properties, including antimicrobial or anticancer effects, warrant exploration.

      Industry: Its use in organic electronics, sensors, or catalysts is an area of interest.

  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific molecular targets.
    • It may modulate cellular pathways, affecting processes like signal transduction or gene expression.
  • Comparison with Similar Compounds

      Uniqueness: Its fused heterocyclic structure sets it apart from other compounds.

      Similar Compounds: While I don’t have specific names, related compounds with similar cores include other thieno-triazolo-pyrimidines.

    Properties

    Molecular Formula

    C26H23N5O2S2

    Molecular Weight

    501.6 g/mol

    IUPAC Name

    10-(2,5-dimethylphenyl)sulfonyl-7-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

    InChI

    InChI=1S/C26H23N5O2S2/c1-17-8-9-18(2)22(16-17)35(32,33)26-25-27-24(23-21(12-15-34-23)31(25)29-28-26)30-13-10-20(11-14-30)19-6-4-3-5-7-19/h3-10,12,15-16H,11,13-14H2,1-2H3

    InChI Key

    BTWDMVLHOWVBFV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC(=CC5)C6=CC=CC=C6

    Origin of Product

    United States

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